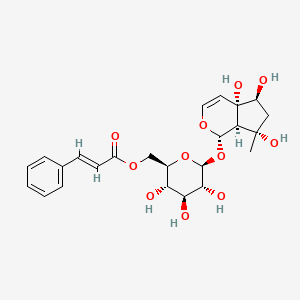

(1-Furan-2-yl-ethyl)-methyl-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(1-Furan-2-yl-ethyl)-methyl-amine” is also known as "[2-amino-1-(furan-2-yl)ethyl]dimethylamine" . It has a molecular formula of C8H14N2O . The average mass is 154.210 Da and the monoisotopic mass is 154.110611 Da .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a furan ring attached to an ethyl group, which is further connected to a methylamine group . The exact 3D structure can be found in chemical databases .Physical and Chemical Properties Analysis

“this compound” has a molecular formula of C8H14N2O . The average mass is 154.210 Da and the monoisotopic mass is 154.110611 Da .Scientific Research Applications

Synthesis and Biological Activity

A derivative of furan, specifically (5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetate, has been synthesized and shown potent biological activity against cancer cell lines and bacteria. This demonstrates the potential of furan derivatives in developing new chemotherapeutic agents (Weerachai Phutdhawong et al., 2019).

Novel Routes to Pyrroles

Research into furan chemistry has led to innovative methods for synthesizing 1,2,4-trisubstituted pyrroles, showcasing the versatility of furan compounds in organic synthesis (M. Friedrich et al., 2002).

Advanced Materials

Furfuryl amine, a primary mono-amine, has been utilized in the synthesis of linear polyurethane with pendant furan groups and cross-linked healable polyurethane, highlighting the application in creating smart materials with self-healing properties (P. Du et al., 2014).

Enzymatic Synthesis of Biobased Polyesters

Furan derivatives have been enzymatically polymerized to produce novel biobased polyesters, demonstrating the potential of furan-based chemicals in sustainable material production (Yi Jiang et al., 2014).

Biomass Conversion to Value-Added Chemicals

Research into the catalytic reduction of biomass-derived furanic compounds has shown potential for efficiently converting furfural and 5-hydroxymethylfurfural into valuable chemicals, showcasing the role of furan derivatives in biorefinery (Y. Nakagawa et al., 2013).

Properties

IUPAC Name |

1-(furan-2-yl)-N-methylethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO/c1-6(8-2)7-4-3-5-9-7/h3-6,8H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNBCJNJOLJAPMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CO1)NC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 1-[(3,4-dichloroanilino)carbonyl]-4-hydroxy-2-pyrrolidinecarboxylate](/img/structure/B2645490.png)

![2-(4-cyclopropyl-1-(2,4-dimethylphenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenethylacetamide](/img/structure/B2645491.png)

![2,6-Dimethyl-1-[3-(trifluoromethyl)phenyl]sulfonylpiperidine](/img/structure/B2645492.png)

![Lithium 3-cyclopropyl-3H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B2645494.png)

![5-[(4-Fluorophenyl)methyl]-4-sulfanylidene-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-6-one](/img/structure/B2645497.png)

![2-[(E)-2-[1-(2-Chloro-4-fluorophenyl)triazol-4-yl]ethenyl]pyrimidine-4-carbonitrile](/img/structure/B2645499.png)

![(4-Methylphenyl)(8-piperidin-1-yl[1,3]dioxolo[4,5-g]quinolin-7-yl)methanone](/img/structure/B2645500.png)